![molecular formula C13H17NO2 B2820373 N-[(3-Propan-2-ylphenyl)methyl]oxirane-2-carboxamide CAS No. 2411267-85-9](/img/structure/B2820373.png)
N-[(3-Propan-2-ylphenyl)methyl]oxirane-2-carboxamide
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Description
“N-[(3-Propan-2-ylphenyl)methyl]oxirane-2-carboxamide” is an organic compound containing an oxirane (epoxide) group and a carboxamide group. The presence of these functional groups suggests that it could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the three-membered ring of the oxirane group and the polar carboxamide group. The propan-2-ylphenyl group is a bulky, hydrophobic group that could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Oxiranes are highly reactive due to the ring strain of the three-membered ring. They can undergo ring-opening reactions in the presence of nucleophiles. The carboxamide group can participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the polar carboxamide group could contribute to its solubility in polar solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(3-propan-2-ylphenyl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(2)11-5-3-4-10(6-11)7-14-13(15)12-8-16-12/h3-6,9,12H,7-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZALKTFMUDMRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CNC(=O)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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